チアゾール-2-カルボヒドラジド

概要

説明

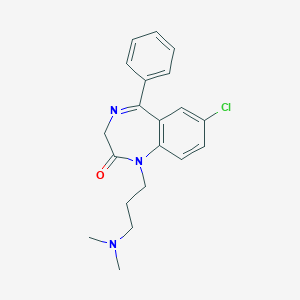

AZD6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

科学的研究の応用

Chemistry: Used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase 14.

Biology: Investigated for its effects on cellular signaling pathways and its ability to modulate inflammatory responses.

Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis and osteoarthritis.

Industry: Utilized in preclinical research to understand the pharmacokinetics and pharmacodynamics of p38 mitogen-activated protein kinase inhibitors

作用機序

AZD6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD6703 reduces the production of these cytokines, thereby modulating the inflammatory response. The compound is highly selective for the alpha and beta forms of p38 and is inactive at the gamma and delta forms .

Safety and Hazards

将来の方向性

Thiazole derivatives have been found to have vast applications due to their cost-effective synthesis and greater stability . They have remarkable properties in the field of nonlinear optics . The recent findings may inspire scientists to develop extremely effective NLO materials for forthcoming hi-tech applications .

生化学分析

Biochemical Properties

Thiazole-2-carbohydrazide, as a thiazole derivative, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be similar to those of other thiazole derivatives, which have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole-2-carbohydrazide may be involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

The synthesis of AZD6703 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of quinazolinone derivatives .

化学反応の分析

AZD6703 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly at the quinazolinone core, to introduce different substituents and modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

AZD6703 is unique in its high selectivity and potency as an inhibitor of p38 mitogen-activated protein kinase 14. Similar compounds include:

SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different selectivity and potency profiles.

VX-702: A p38 mitogen-activated protein kinase inhibitor with distinct pharmacokinetic properties.

BIRB 796: A potent inhibitor of p38 mitogen-activated protein kinase with a different mechanism of action compared to AZD6703

AZD6703 stands out due to its reversible inhibition and high selectivity for the alpha and beta forms of p38, making it a valuable tool for studying the role of this kinase in inflammatory diseases.

特性

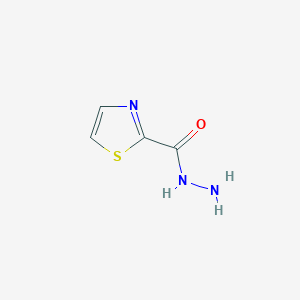

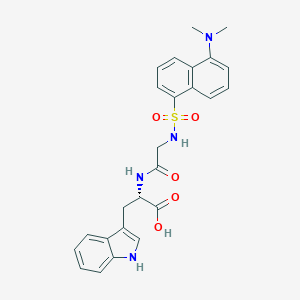

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: Thiazole-2-carbohydrazide derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can thiazole-2-carbohydrazide derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

pyrimidin-2-one](/img/structure/B93888.png)